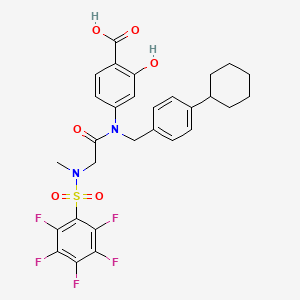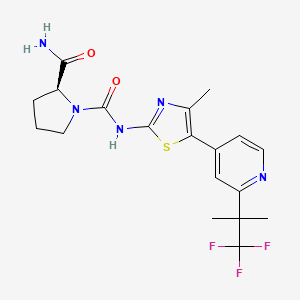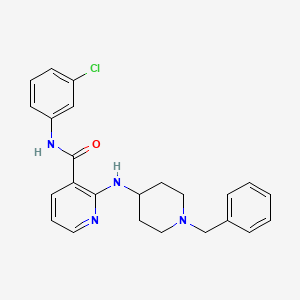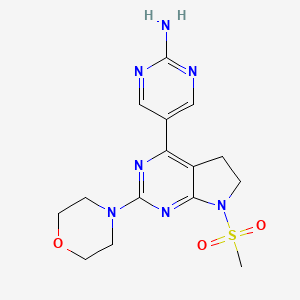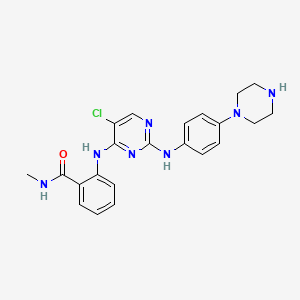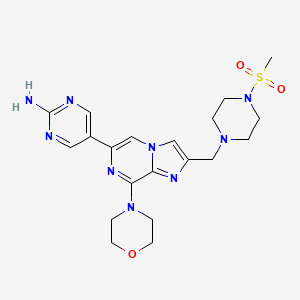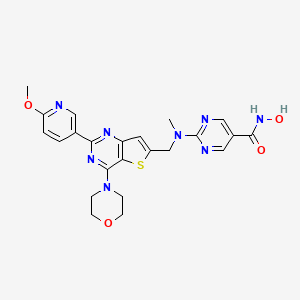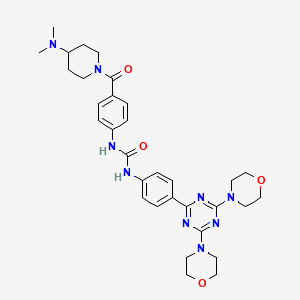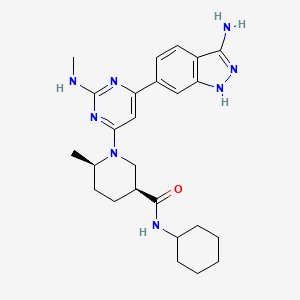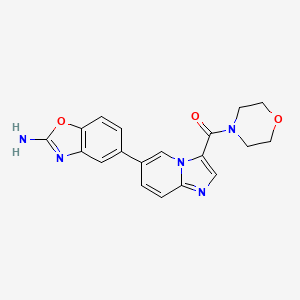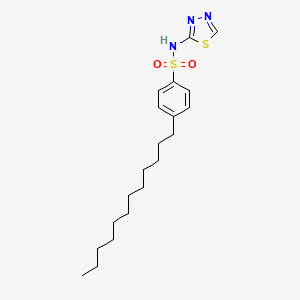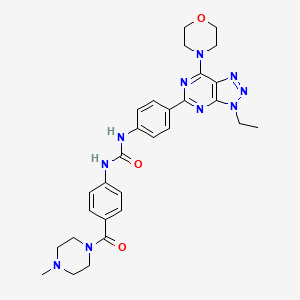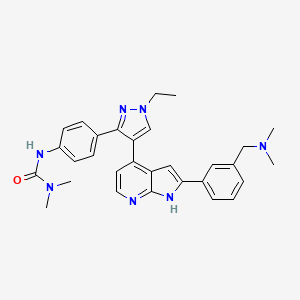
GSK1070916
概述
描述
GSK1070916 是一种有效的、选择性的 Aurora B 和 Aurora C 激酶抑制剂。这些激酶在有丝分裂的调节中发挥着关键作用,并且在人类肿瘤中经常过表达或扩增。 This compound 是一种新型的 ATP 竞争性抑制剂,在组织培养细胞和人类肿瘤异种移植模型中显示出广泛的抗肿瘤活性 .
作用机制
GSK1070916 通过选择性抑制 Aurora B 和 Aurora C 激酶的活性发挥其作用。它是一种可逆的、ATP 竞争性抑制剂,与这些激酶的活性位点结合,阻止其磷酸化活性。 这种抑制导致有丝分裂和胞质分裂的破坏,最终导致肿瘤细胞的细胞周期停滞和凋亡 .
准备方法
GSK1070916 的合成涉及多个步骤,包括制备中间体化合物以及随后在特定条件下进行反应。详细的合成路线和反应条件是专有的,尚未公开披露。 据了解,该化合物是通过一系列化学反应制备的,这些反应涉及使用各种试剂和催化剂 .
化学反应分析
GSK1070916 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。
还原: 可以进行还原反应以修饰化合物的结构。
取代: this compound 可以进行取代反应,其中特定的官能团被其他官能团取代。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于使用的具体条件和试剂 .
科学研究应用
相似化合物的比较
GSK1070916 在对 Aurora B 和 Aurora C 激酶的高效力和选择性方面是独一无二的。 与其他 Aurora 激酶抑制剂(如 MK0457 (VX-680) 和 AZD1152)相比,它的酶脱落速率要慢得多,这在剂量频率和耐受性方面可能具有优势 . 类似的化合物包括:
MK0457 (VX-680): 另一种具有较快酶脱落速率的 Aurora 激酶抑制剂。
AZD1152: 一种具有不同选择性特征和更快解离速率的 Aurora 激酶抑制剂.
This compound 因其有效的抗肿瘤活性以及对 Aurora B 和 Aurora C 激酶的选择性抑制而脱颖而出,使其成为癌症研究和治疗开发中的一种有价值的化合物。
属性
IUPAC Name |
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWCSQGBMPECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241403 | |
| Record name | GSK-1070916A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942918-07-2 | |
| Record name | GSK-1070916A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1070916A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-1070916 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
